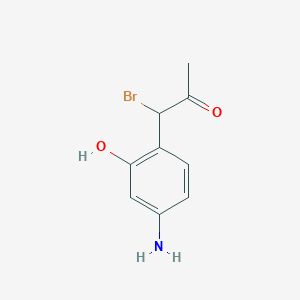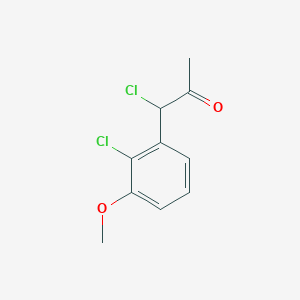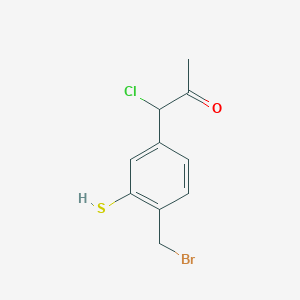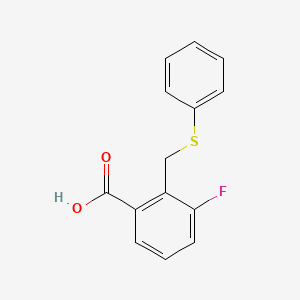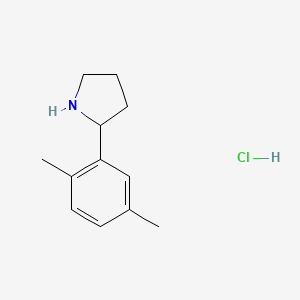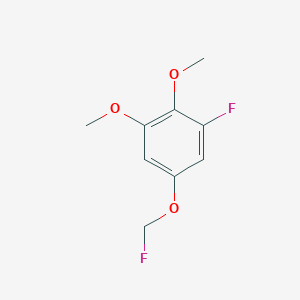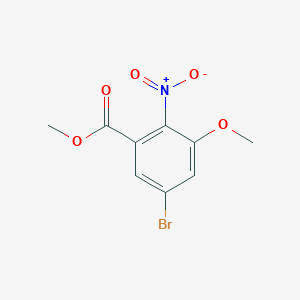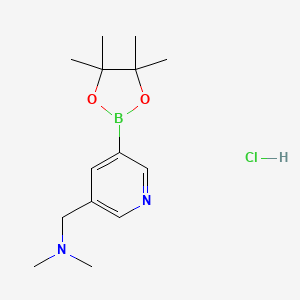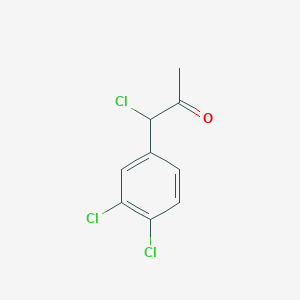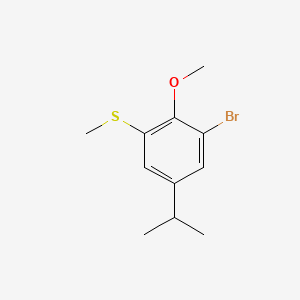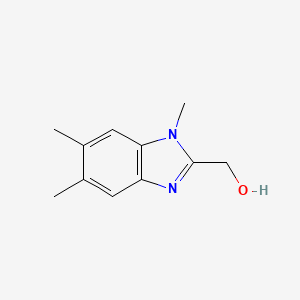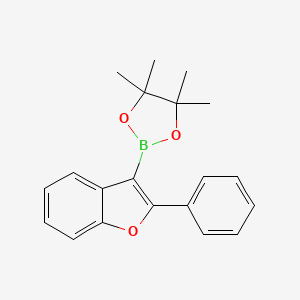
4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane typically involves the reaction of 2-phenylbenzofuran with a boronic ester. The reaction is carried out under controlled conditions, often using a palladium catalyst to facilitate the formation of the boronate ester linkage. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronate ester to other functional groups.
Substitution: The boronate ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include boronic acids, reduced boronate esters, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential in bio-conjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronate ester group with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The molecular pathways involved include the formation of boronate complexes and subsequent chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the benzofuran moiety.
2-Phenylbenzofuran: Shares the benzofuran structure but does not contain the boronate ester group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the boronate ester but lacks the phenylbenzofuran structure.
Uniqueness
4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane is unique due to its combination of the benzofuran moiety and the boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H21BO3 |
|---|---|
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(2-phenyl-1-benzofuran-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H21BO3/c1-19(2)20(3,4)24-21(23-19)17-15-12-8-9-13-16(15)22-18(17)14-10-6-5-7-11-14/h5-13H,1-4H3 |
Clave InChI |
DNGUYWGPBKPPIJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(OC3=CC=CC=C23)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


